molecular formula C15H19NO6 B14617491 Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate CAS No. 58809-99-7

Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate

Katalognummer: B14617491
CAS-Nummer: 58809-99-7
Molekulargewicht: 309.31 g/mol
InChI-Schlüssel: MDXZGRYKUYTRRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group, a methyl group, and a nitrophenyl group attached to a propanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl methyl(3-methyl-4-nitrophenyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as methyl iodide, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl methyl(3-methyl-4-nitrophenyl)propanedioate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl (3-fluoro-4-nitrophenyl)(methyl)malonate: Similar structure but with a fluoro group instead of a methyl group.

    Diethyl (4-amino-3-fluorophenyl)methylmalonate: Contains an amino group instead of a nitro group.

Uniqueness

Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate is unique due to the presence of both a methyl and a nitrophenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

58809-99-7

Molekularformel

C15H19NO6

Molekulargewicht

309.31 g/mol

IUPAC-Name

diethyl 2-methyl-2-(3-methyl-4-nitrophenyl)propanedioate

InChI

InChI=1S/C15H19NO6/c1-5-21-13(17)15(4,14(18)22-6-2)11-7-8-12(16(19)20)10(3)9-11/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

MDXZGRYKUYTRRN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)[N+](=O)[O-])C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.